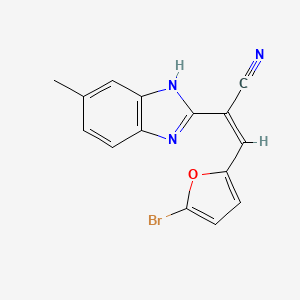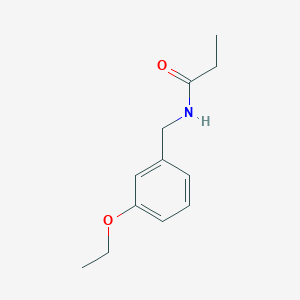![molecular formula C14H18N4O2S B5485628 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5485628.png)
2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, also known as MTA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MTA is a thiosemicarbazone derivative and has been found to exhibit a range of biochemical and physiological effects. In We will also discuss the current scientific research applications of MTA and list future directions for further research.
Mécanisme D'action
The exact mechanism of action of 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is not yet fully understood. However, it is believed that 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide exerts its anti-cancer activity by inhibiting ribonucleotide reductase, an enzyme that is required for DNA synthesis. By inhibiting this enzyme, 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide prevents the proliferation of cancer cells and induces apoptosis. 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells. Moreover, 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been found to inhibit the activity of NF-kB, a transcription factor that is involved in inflammation and immune response. 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide in lab experiments is its potent anti-cancer activity. 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been found to exhibit activity against a wide range of cancer cell lines, making it a potential therapeutic agent for various types of cancers. Moreover, 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
However, one of the limitations of using 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide in lab experiments is its potential toxicity. 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been found to exhibit cytotoxicity in normal cells as well, which may limit its use in certain applications. Moreover, the exact mechanism of action of 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is not yet fully understood, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for further research on 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide. One of the future directions is to further elucidate the mechanism of action of 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide. Understanding the exact mechanism of action of 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide may help in the development of more potent and specific anti-cancer agents. Another future direction is to explore the potential use of 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide in combination with other therapeutic agents for cancer treatment. Moreover, further research is needed to explore the potential use of 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide in other scientific research applications, such as inflammation and immune response.
Méthodes De Synthèse
2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide can be synthesized by the reaction of 4-methyl-5-(1-(3-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide and a solvent such as dichloromethane. The product is then purified by column chromatography to obtain 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide in a pure form.
Applications De Recherche Scientifique
2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been extensively studied for its potential use in various scientific research applications. One of the primary applications of 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is in cancer research. 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been found to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Moreover, 2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
2-[[4-methyl-5-[1-(3-methylphenoxy)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-9-5-4-6-11(7-9)20-10(2)13-16-17-14(18(13)3)21-8-12(15)19/h4-7,10H,8H2,1-3H3,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGDRQAJCFDDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=NN=C(N2C)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5485546.png)
![2-ethoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5485547.png)


![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5485562.png)
![N-[3-(2-furyl)-1-methylpropyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5485570.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-[2-(4-morpholinyl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5485585.png)
![7-acetyl-6-(3-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5485593.png)
![N-[2-(2-furyl)-1-({[2-(1H-indol-2-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5485600.png)
![N-[2-(dimethylamino)-1,1-dimethylethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5485606.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}imidazo[1,2-a]pyridine](/img/structure/B5485610.png)
![2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5485612.png)

![2-[2-(2-chlorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5485625.png)